molecular formula C6H12O2 B3032971 2-Cyclobutoxyethan-1-ol CAS No. 66017-79-6

2-Cyclobutoxyethan-1-ol

Cat. No. B3032971
CAS RN: 66017-79-6
M. Wt: 116.16 g/mol
InChI Key: SCDCYOYWYGAEIX-UHFFFAOYSA-N
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Description

Oxidative Ring Expansion of Cyclobutanols

The study of oxidative ring expansion of cyclobutanols, as described in the first paper, provides insight into the synthesis of 1,2-dioxanols through the use of Co(acac)2 and triplet oxygen. This process is driven by the formation of an alkoxy radical, which preferentially cleaves the ring on the more substituted side, allowing for the insertion of molecular oxygen. The reaction shows particular effectiveness with secondary cyclobutanols and can be further manipulated under Lewis acid conditions to yield 1,2-dioxanes with a 3,6-cis-configuration .

Cascade Cyclization of Homoallylic Esters

The second paper discusses a cascade cyclization process mediated by allylSmBr/HMPA/CuCl2·2H2O, which enables the construction of complex bridged bicyclic tertiary alcohols. This method builds upon previous work on the reductive coupling of homoallylic esters, now allowing for the synthesis of 2-(2-hydroxyethyl)bicyclo[2.1.1]hexan-1-ols with high diastereoselectivity and in moderate to good yields .

Molecular Recognition Using Chiral Solvating Agents

In the third paper, optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol is utilized as a chiral solvating agent for the molecular recognition of enantiomers through NMR and fluorescence spectroscopy. This method has been shown to be effective for a variety of isomers, including α-substituted carboxylic acids and amino acids, and can be used for quantitative determination in practical applications. The study also includes an analysis of the crystal structure of the agent with mandelic acid, revealing a three-point supramolecular interaction .

Synthesis and Cycloaddition Reactions of Cyclobutanaphthalene Derivatives

The fourth paper presents the synthesis of 2-cyano-1,2-dihydrocyclobuta[a]naphthalene and its derivatives, which are then subjected to 4+2 cycloaddition reactions with olefins. The study clarifies the regioselectivity and electron demand in these reactions and reports on the construction of steroid skeleton derivatives through these cycloaddition processes .

Photoaddition for Total Synthesis of Terpenes

The fifth paper describes a photocycloaddition method using 1,2-bis(trimethylsiloxy)cyclobutene and 2-cyclohexenones to create functionalized decalins. These intermediates are crucial for the total synthesis of various terpenes, including eudesmanes and labdanes. The paper discusses the regioselective and stereoselective manipulation of these intermediates .

Electrocatalytic [2+2] Cycloaddition Reactions

In the sixth paper, electrocatalytic formal [2+2] cycloaddition reactions are achieved between aliphatic enol ethers and olefins with an alkoxyphenyl group. The study highlights the importance of the alkoxyphenyl group in facilitating intramolecular electron transfer, which is essential for the completion of the cyclobutane ring formation .

Synthesis and Characterization of Cyclohexanone Derivatives

Finally, the seventh paper details the synthesis of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone and its thorough characterization using various spectroscopic techniques, including NMR, FT-IR, and X-ray crystallography. The paper also explores the antimicrobial activity and molecular docking of the synthesized compound, demonstrating its potential in medicinal chemistry .

Scientific Research Applications

Molecular Recognition

2-Cyclobutoxyethan-1-ol has been studied in the context of molecular recognition. Optically pure derivatives, such as 2-(quinolin-8-yloxy)cyclohexan-1-ol, have been used as chiral solvating agents for molecular recognition of the enantiomers of acids. This discrimination was detectable by NMR or fluorescence spectroscopy, showcasing its potential in quantitative determination for practical applications (Khanvilkar & Bedekar, 2018).

Synthesis of Biologically Interesting Molecules

The compound has been used as a chiral synthon in the synthesis of a wide variety of biologically interesting molecules. For instance, the (±)-5-(2′-hydroxyethyl)cyclopent-2-en-1-ol was prepared and resolved using specific enzymatic processes, proving its value as a readily available chiral synthon (Chen et al., 2009).

Catalytic Synthesis

In catalysis, 2-Cyclobutoxyethan-1-ol has been used in the synthesis of various chemical compounds. For instance, 4-Yn-1-ols undergo oxidative cyclization–alkoxycarbonylation in certain conditions to give tetrahydrofurans, demonstrating the compound's role in catalytic synthesis (Gabriele et al., 2000).

Fragrance Industry

In the fragrance industry, 2-cyclododecylpropan-1-ol, a related compound, has been prepared from easily available starting materials using hydrogenation methods, showcasing its application in fragrance synthesis (Deutsch et al., 2015).

Safety And Hazards

The safety information for 2-Cyclobutoxyethan-1-ol includes several hazard statements: H227, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as flammability (H227), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding exposure and contact, using personal protective equipment, and following proper handling and storage procedures .

properties

IUPAC Name

2-cyclobutyloxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-4-5-8-6-2-1-3-6/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDCYOYWYGAEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20616228
Record name 2-(Cyclobutyloxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutoxyethan-1-ol

CAS RN

66017-79-6
Record name 2-(Cyclobutyloxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclobutoxyethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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